molecular formula C35H60Br2N2O4 B7804932 Pancuronium dibromide

Pancuronium dibromide

Numéro de catalogue: B7804932
Poids moléculaire: 732.7 g/mol
Clé InChI: NPIJXCQZLFKBMV-TZJMVAHLSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound Pancuronium dibromide is a complex organic molecule It is characterized by its multiple chiral centers and the presence of both acetate and dibromide functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pancuronium dibromide typically involves multiple steps. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the acetate and dibromide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Pancuronium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The acetate and dibromide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, Pancuronium dibromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

Industrially, the compound can be used in the development of advanced materials. Its structural properties may contribute to the creation of polymers or other materials with unique characteristics.

Mécanisme D'action

The mechanism of action of Pancuronium dibromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
  • [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] dibromide

Uniqueness

The uniqueness of Pancuronium dibromide lies in its combination of functional groups and chiral centers This combination provides it with distinct chemical and biological properties that are not found in other similar compounds

Activité Biologique

Pancuronium dibromide is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. As a competitive antagonist of acetylcholine at the neuromuscular junction, it plays a crucial role in anesthesia. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical implications, and associated case studies.

Pancuronium acts primarily as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction, leading to muscle paralysis. Unlike depolarizing agents such as succinylcholine, pancuronium does not cause initial muscle fasciculations due to its non-depolarizing nature .

Key Pharmacological Properties

PropertyDescription
Chemical Formula C₃₅H₆₀N₂O₄
Molecular Weight 572.86 g/mol
Mechanism Competitive antagonist at nicotinic receptors
Duration of Action Intermediate (20-35 minutes)
Elimination Half-Life Approximately 2-3 hours

Clinical Applications

This compound is primarily utilized in the following contexts:

  • Anesthesia : It is used to induce muscle relaxation during surgery and facilitate intubation.
  • Mechanical Ventilation : In patients requiring prolonged mechanical ventilation, pancuronium helps to manage respiratory mechanics by reducing muscle tone.

Cardiovascular Effects

Research indicates that pancuronium may have sympathomimetic effects, leading to cardiovascular stimulation. A study on pithed rats showed that pancuronium could enhance sympathetic nerve responses and increase heart rate and blood pressure . This effect can be particularly concerning in patients with underlying cardiovascular issues.

Case Study: Pheochromocytoma

A notable case involved a patient with asymptomatic pheochromocytoma who experienced severe hypertension and tachycardia following administration of pancuronium bromide during anesthesia. This reaction was attributed to the drug's ability to release catecholamines and block the reuptake of noradrenaline . Such cases highlight the importance of monitoring cardiovascular parameters when using pancuronium in susceptible populations.

Sensorineural Hearing Loss (SNHL)

A cohort study investigated the long-term effects of pancuronium on neonates with congenital diaphragmatic hernia (CDH). The findings revealed a significant association between prolonged use of pancuronium and sensorineural hearing loss among survivors. Specifically, those receiving higher cumulative doses exhibited a greater incidence of SNHL, suggesting that careful dosing is critical .

Adverse Effects

While generally considered safe, pancuronium can lead to several adverse effects:

  • Neuromuscular Disorders : Some patients may develop persistent neuromuscular disorders after prolonged use, characterized by weakness or paralysis .
  • Cardiovascular Reactions : As mentioned, it can induce hypertension and tachycardia, particularly in patients with catecholamine-secreting tumors.
  • Allergic Reactions : Although rare, hypersensitivity reactions can occur.

Propriétés

IUPAC Name

[(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27?,28-,29-,30?,31?,32-,33?,34?,35?;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIJXCQZLFKBMV-TZJMVAHLSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3[C@@H](C2(CC1[N+]4(CCCCC4)C)C)CCC5([C@H]3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.